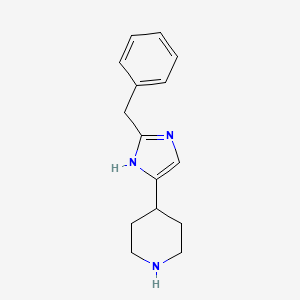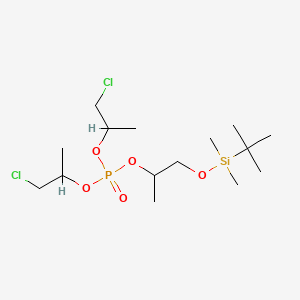![molecular formula C18H14BNO B13855152 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is a heterocyclic compound that incorporates both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the ring-expansion of borole precursors with nitrenes derived from N3EMe3 (E=Si, Sn). The desilylative hydrolysis of the resulting compounds yields the corresponding N-protonated azaborinines, which can be deprotonated with nBuLi or MN(SiMe3)2 (M=Na, K) to form the group 1 salts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves its interaction with molecular targets through its electron-withdrawing properties. The compound can form stable complexes with various metal ions, influencing catalytic processes and electronic properties of materials .
Comparison with Similar Compounds
2-Aryl-3,4,5,6-tetraphenyl-1,2-azaborinines: These compounds share a similar azaborinine core but differ in their substituents.
Dibenzo[b,f]azepines: These compounds have a similar seven-membered ring structure but lack the boron atom.
Uniqueness: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to the presence of both boron and nitrogen atoms in its structure, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H14BNO |
|---|---|
Molecular Weight |
271.1 g/mol |
IUPAC Name |
6-hydroxy-2-phenyl-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C18H14BNO/c21-19-17-9-5-4-8-15(17)16-12-14(10-11-18(16)20-19)13-6-2-1-3-7-13/h1-12,20-21H |
InChI Key |
XYCPGBWRANXGKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



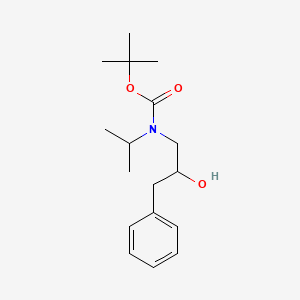
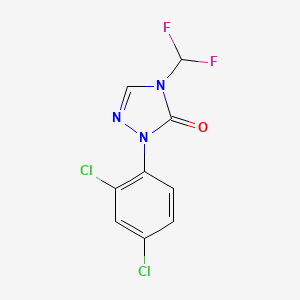
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
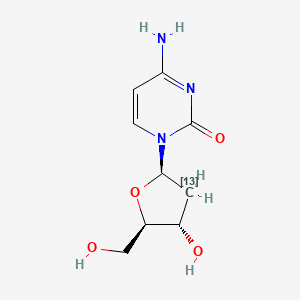
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
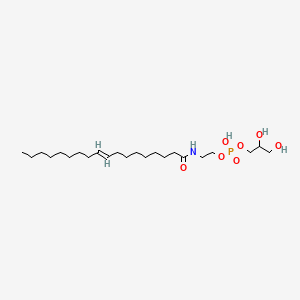
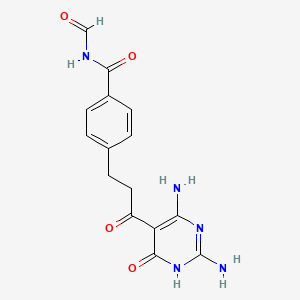
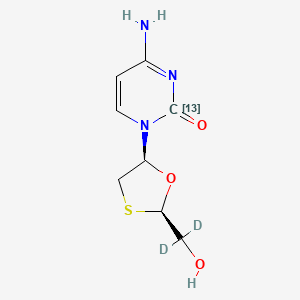
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
